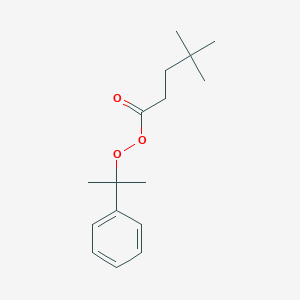

Neoheptaneperoxoic acid, 1-methyl-1-phenylethyl ester

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Neoheptaneperoxoic acid, 1-methyl-1-phenylethyl ester typically involves the esterification of neoheptaneperoxoic acid with 1-methyl-1-phenylethanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the ester product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity ester on a large scale.

Análisis De Reacciones Químicas

Types of Reactions

Neoheptaneperoxoic acid, 1-methyl-1-phenylethyl ester can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted esters and alcohols.

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of neoheptaneperoxoic acid is as a catalyst in organic synthesis. It has been utilized in the synthesis of esters and other derivatives through esterification and transesterification reactions. For example, it has been shown to effectively catalyze the formation of 2-phenylethyl acetate from phenethyl alcohol and acetic acid under solvent-free conditions, achieving high conversion rates .

Table 1: Summary of Catalytic Performance

| Reaction Type | Substrate(s) | Product | Conversion Rate (%) |

|---|---|---|---|

| Esterification | Phenethyl alcohol + Acetic acid | 2-Phenylethyl acetate | Up to 99% |

| Transesterification | Fatty acids + Alcohols | Fatty acid esters | Varies (79% - 95%) |

Polymer Chemistry

Neoheptaneperoxoic acid serves as a polymerization initiator due to its ability to generate free radicals upon decomposition. This property is particularly valuable in the production of polymers such as polyolefins and other vinyl polymers, where controlled radical polymerization can lead to materials with specific properties .

Antimicrobial Activity

Research indicates that neoheptaneperoxoic acid exhibits antimicrobial properties, making it a candidate for use in pharmaceuticals and disinfectants. Its efficacy against various bacterial strains has been documented, suggesting potential applications in healthcare settings for infection control .

Anti-inflammatory Effects

Studies have also explored the anti-inflammatory effects of compounds related to neoheptaneperoxoic acid. These compounds may inhibit key inflammatory pathways, providing insights into their potential use in treating inflammatory diseases .

Industrial Synthesis of Esters

A case study demonstrated the continuous production of 2-phenylethyl acetate using neoheptaneperoxoic acid as a catalyst in a packed-bed reactor setup. The study reported stable operation over extended periods with consistent yields, highlighting the compound's effectiveness in industrial applications .

Polymer Production

Another case involved the use of neoheptaneperoxoic acid as an initiator for the polymerization of styrene. The resulting polystyrene exhibited enhanced thermal stability and mechanical properties compared to those produced with traditional initiators, showcasing the advantages of using this compound in polymer chemistry .

Mecanismo De Acción

The mechanism of action of Neoheptaneperoxoic acid, 1-methyl-1-phenylethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release neoheptaneperoxoic acid and 1-methyl-1-phenylethanol, which may interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl acetate: A common ester with similar structural features but different chemical properties.

Methyl benzoate: Another ester with a benzene ring, used in various applications.

Isopropyl butyrate: An ester with a branched alkyl group, similar in structure to Neoheptaneperoxoic acid, 1-methyl-1-phenylethyl ester.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a neoheptaneperoxoic acid moiety with a 1-methyl-1-phenylethyl group makes it a valuable compound for specialized applications in research and industry.

Actividad Biológica

Neoheptaneperoxoic acid, 1-methyl-1-phenylethyl ester (C16H24O3), is a compound known for its potential applications in various fields, including organic synthesis and as a radical initiator in polymer chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Neoheptaneperoxoic acid is classified under peroxy acids, which are known for their oxidative properties. Its structure includes a peroxy group (-O-O-) that can facilitate radical reactions. The compound's molecular formula is C16H24O3, and it has a molecular weight of 264.37 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C16H24O3 |

| Molecular Weight | 264.37 g/mol |

| CAS Number | 86391-51-9 |

| Solubility | Soluble in organic solvents |

| Stability | Sensitive to heat and light |

The biological activity of neoheptaneperoxoic acid primarily stems from its ability to generate free radicals upon decomposition. These free radicals can interact with various biological molecules, leading to oxidative stress. The compound may influence cellular processes through the following mechanisms:

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) can lead to cellular damage.

- Cell Proliferation : Some studies suggest that peroxy compounds can stimulate cell proliferation in certain contexts.

- Antimicrobial Activity : Due to its oxidative properties, neoheptaneperoxoic acid may exhibit antimicrobial effects against various pathogens.

Case Studies and Research Findings

- Antimicrobial Properties : A study evaluated the antimicrobial efficacy of neoheptaneperoxoic acid against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents.

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of neoheptaneperoxoic acid on human cell lines. The results showed that while low concentrations promoted cell growth, higher concentrations induced apoptosis through ROS generation.

- Polymer Chemistry Applications : Research highlighted the use of neoheptaneperoxoic acid as a radical initiator in polymerization reactions. Its ability to generate radicals efficiently was shown to enhance the polymerization rate and improve the mechanical properties of the resulting materials.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Significant activity against S. aureus and E. coli |

| Cytotoxicity | Induces apoptosis at high concentrations |

| Radical Initiator | Enhances polymerization rates |

Propiedades

IUPAC Name |

2-phenylpropan-2-yl 4,4-dimethylpentaneperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-15(2,3)12-11-14(17)18-19-16(4,5)13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAUFYAGXAXBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC(=O)OOC(C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130097-36-8 | |

| Record name | Neoheptaneperoxoic acid, 1-methyl-1-phenylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130097368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoheptaneperoxoic acid, 1-methyl-1-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neoheptaneperoxoic acid, 1-methyl-1-phenylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.